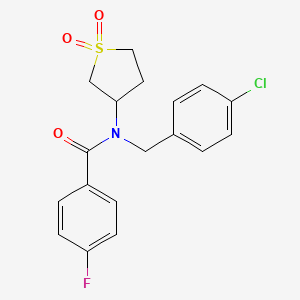

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide

Description

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide is a synthetic small molecule characterized by a benzamide backbone with distinct substituents:

- 1,1-Dioxidotetrahydrothiophen-3-yl group: A sulfone-containing heterocycle that enhances solubility and metabolic stability.

- 4-Fluorobenzamide: A fluorinated acyl group influencing electronic properties and steric bulk.

While the provided evidence lacks direct data on this compound, its structural features suggest applications in medicinal chemistry, particularly as a protease or kinase inhibitor scaffold. Its synthesis likely employs methods analogous to those described for related benzamides, such as coupling reactions under Schotten-Baumann conditions or palladium-catalyzed cross-coupling .

Properties

Molecular Formula |

C18H17ClFNO3S |

|---|---|

Molecular Weight |

381.8 g/mol |

IUPAC Name |

N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-fluorobenzamide |

InChI |

InChI=1S/C18H17ClFNO3S/c19-15-5-1-13(2-6-15)11-21(17-9-10-25(23,24)12-17)18(22)14-3-7-16(20)8-4-14/h1-8,17H,9-12H2 |

InChI Key |

JQEXKPMOTPKHMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)CC1N(CC2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Chlorobenzyl Intermediate: The synthesis begins with the chlorination of benzyl chloride to form 4-chlorobenzyl chloride.

Formation of the Dioxidotetrahydrothiophenyl Intermediate: Tetrahydrothiophene is oxidized to form 1,1-dioxidotetrahydrothiophene.

Coupling Reaction: The 4-chlorobenzyl chloride is then reacted with the 1,1-dioxidotetrahydrothiophene in the presence of a base to form the intermediate product.

Formation of the Final Product: The intermediate product is then reacted with 4-fluorobenzoyl chloride in the presence of a base to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide can undergo various types of chemical reactions, including:

Oxidation: The dioxidotetrahydrothiophenyl group can undergo further oxidation to form sulfone derivatives.

Reduction: The compound can be reduced to form corresponding amine derivatives.

Substitution: The chlorobenzyl and fluorobenzamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Substituted benzyl and benzamide derivatives.

Scientific Research Applications

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Differences and Implications

Key Observations:

The 4-chlorophenyl group in the methoxy-methyl derivative lacks the alkyl chain, reducing steric hindrance but increasing crystallinity, which may limit bioavailability .

Acyl Group Modifications: The 4-fluorobenzamide in the target compound offers a balance between electronegativity and steric bulk, whereas the 4-hexyloxybenzamide (hexyloxy analog) introduces a long alkyl chain, significantly increasing lipophilicity and possibly prolonging metabolic half-life . The 2-methoxy-4-methylbenzamide group in the methoxy-methyl derivative lacks halogenation, resulting in reduced electronic effects but improved fluorescence properties, as noted in spectrofluorometric studies .

Role of the Sulfone Heterocycle: The 1,1-dioxidotetrahydrothiophen-3-yl group in the target compound and hexyloxy analog enhances aqueous solubility compared to non-sulfonated analogs. This feature is critical for improving pharmacokinetic profiles in drug design.

Table 2: Hypothetical Property Comparison (Based on Substituent Trends)

Biological Activity

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant research findings, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C19H20ClN2O3S

- Molecular Weight : 394.89 g/mol

- CAS Number : 620556-78-7

The compound features a chlorobenzyl group, a dioxidotetrahydrothiophen moiety, and a fluorobenzamide structure, contributing to its unique pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the dioxidotetrahydrothiophen structure suggests potential enzyme modulation and receptor interactions.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular processes such as proliferation and apoptosis.

- Receptor Interaction : Its structural features may allow it to bind to receptors involved in signal transduction pathways, influencing cellular responses.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in several assays:

| Assay Type | Observations |

|---|---|

| Cytotoxicity Assays | Exhibits cytotoxic effects against cancer cell lines. |

| Enzyme Activity Assays | Inhibits specific enzymes related to cancer metabolism. |

| Receptor Binding Studies | Modulates receptor activity in cell signaling pathways. |

In one study, the compound was shown to inhibit the growth of human cancer cell lines with IC50 values indicating potent activity.

In Vivo Studies

Preliminary animal studies suggest that the compound may have anti-tumor effects:

- Xenograft Models : Demonstrated reduced tumor growth in mouse models when administered at specific dosages.

- Biomarker Analysis : Showed downregulation of proliferation markers such as Ki67 in treated tissues.

Case Studies

- Case Study A : Evaluation of the compound's efficacy against colorectal cancer cells revealed a dose-dependent inhibition of cell proliferation.

- Case Study B : In a study involving xenografted tumors in mice, treatment with the compound led to significant tumor size reduction compared to control groups.

Potential Therapeutic Applications

Given its biological activity, this compound holds promise for therapeutic applications including:

- Cancer Treatment : Targeting various types of cancer through enzyme inhibition and receptor modulation.

- Anti-inflammatory Applications : Potential use in inflammatory diseases due to its ability to modulate immune responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.